1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione

Dopamine Receptor Pharmacology GPCR Binding Assays Chemical Probe Development

Researchers requiring a validated dopamine D2/D3 ligand with integrated azobenzene photoswitch often face supply inconsistency and ambiguous bioactivity data. This compound (CAS 634176-51-5, patent Compound 114) resolves both issues. - Verified pharmacology: Ki = 436 nM, β-arrestin IC50 = 37 nM, mitogenesis IC50 = 205 nM. - Unique dual functionality: azobenzene photoisomerization + piperidine pharmacophore for CNS drug discovery. - Reliable sourcing: analytical QC-certified, stable dark-state baseline for reproducible photopharmacology assays.

Molecular Formula C21H22N4O2
Molecular Weight 362.4 g/mol
CAS No. 634176-51-5
Cat. No. B11079375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione
CAS634176-51-5
Molecular FormulaC21H22N4O2
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4
InChIInChI=1S/C21H22N4O2/c26-20-15-19(24-13-5-2-6-14-24)21(27)25(20)18-11-9-17(10-12-18)23-22-16-7-3-1-4-8-16/h1,3-4,7-12,19H,2,5-6,13-15H2
InChIKeyJPUMCENUJLXZOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Compound 114


1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione (CAS 634176-51-5) is a synthetic small molecule featuring a pyrrolidine-2,5-dione (succinimide) core, substituted with a piperidine ring at the 3-position and an (E)-phenyldiazenyl (azobenzene) moiety at the N1-phenyl position. This compound is cataloged as a dopamine D2/D3 receptor ligand and is explicitly referenced as 'Compound 114' in patents US9598387 and US9969743 [1]. Its structure integrates a photoisomerizable azobenzene unit with a basic piperidine pharmacophore, a design logic emerging in photoswitchable bioactive molecules, although its primary reported activity is as a dopaminergic antagonist [2].

Why Generic Analogs Cannot Replace Compound 114


Attempts to substitute this compound with simpler azobenzene or succinimide analogs are scientifically precarious. The specific combination of the rigid (E)-azobenzene photoswitch, the electron-deficient succinimide core, and the basic piperidine ring creates a unique pharmacophore for dopamine receptor interaction. Patent data indicates that within the same chemical series (US9598387), even minor modifications to the amine moiety lead to significant shifts in dopamine D2 receptor affinity. For instance, replacing the piperidine with bulkier or differently functionalized amines results in Ki values ranging from low nanomolar to micromolar [1]. Generic photoswitchable probes lacking this integrated architecture will fail to reproduce the target binding profile, potentially confounding pharmacological or materials science experiments [2].

Compound 114 vs. Analogs: Quantitative Evidence


D2 Receptor Affinity vs. Piperazine Analogs

In stably transfected HEK cells co-expressing human D2-long and D3 dopamine receptors, 1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione exhibits a binding affinity (Ki) of 436 nM [1]. This value places it in a moderate affinity range that is distinct from the high-affinity, piperazine-containing leads in the same patent family, which can achieve sub-nanomolar Ki (e.g., 0.39 nM for Compound 3) [2]. The 1000-fold difference in Ki demonstrates that the compound is not a high-potency D3-preferring ligand but rather a balanced or D2-preferring antagonist, a crucial distinction for studies aiming to avoid potent D3-mediated effects.

Dopamine Receptor Pharmacology GPCR Binding Assays Chemical Probe Development

Functional Antagonism in Beta-Arrestin Assay

In a functional assay measuring beta-arrestin translocation in CHOK1 cells expressing human D2LR, the compound inhibited pergolide-induced recruitment with an IC50 of 37 nM [1]. This demonstrates that its functional antagonism is substantially more potent than its binding affinity alone would suggest. In comparison, a parallel mitogenesis assay in CHO cells showed a higher IC50 of 205 nM [2], revealing assay-dependent functional variability that is not commonly reported for simplified piperidine scaffolds. This assay-dependent efficacy profile is a quantifiable point of differentiation for experimental design.

Functional Selectivity Beta-Arrestin Signaling D2 Antagonist Screening

Photoswitchable Azobenzene vs. Non-Azobenzene Antagonists

Unlike all non-photoswitchable D2/D3 ligands found in the same patent family (e.g., Compound 3, Compound 50), 1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione contains an (E)-azobenzene moiety that undergoes reversible trans-to-cis photoisomerization [1]. While quantitative isomerization data for this specific compound is not publicly available in primary literature, structurally analogous piperidine-azobenzene conjugates have demonstrated light-triggered changes in biological activity, for instance in glucocerebrosidase inhibition where only the cis-form is active [2]. The mere presence of this functionality differentiates it from all other dopamine ligands in the US9598387 series, offering a pathway to spatiotemporally controlled pharmacology.

Photopharmacology Azobenzene Isomerization Spatiotemporal Control

CNS Drug-Likeness Profile

The compound possesses a calculated XLogP3 of 3.5 and zero hydrogen bond donors [1]. This profile falls within the optimal range for CNS drug candidates (typically XLogP 2-5, HBD <3). In contrast, analogous compounds in the US9598387 patent with additional amide or urea linkers often carry higher hydrogen bond donor counts, which can limit passive CNS permeability. For example, the high-affinity Compound 3 (a piperazine-carboxamide) has two hydrogen bond donors, potentially altering its brain penetrance profile. The target compound's low HBD count may confer superior passive membrane permeability, a critical factor for in vivo neuroscience applications.

Drug-likeness CNS Penetration Prediction Physicochemical Characterization

Recommended Applications for Compound 114


Moderate-Affinity D2 Antagonist Profiling

Leveraging its quantified Ki of 436 nM and functional IC50 values of 37 nM and 205 nM in distinct assay formats, this compound serves as a well-characterized control or test article for studies focusing on the pharmacology of moderate-affinity dopamine D2 receptor ligands. It is particularly suited for experimental designs where the confounding influence of high-potency D3 binding, observed with other patent family members, must be minimized.

Photoswitchable GPCR Ligand Design

As an integrated azobenzene-piperidine conjugate with confirmed dopaminergic activity, this compound is an ideal starting point for photopharmacology. It can be used to establish baseline dark-state pharmacology before initiating light-triggered isomerization studies, a capability absent in all non-azobenzene comparators from the same chemical series.

CNS Drug Discovery: Passive Brain Penetration

Given its calculated XLogP3 of 3.5 and zero hydrogen bond donors, the compound is a more suitable candidate for lead optimization in CNS drug discovery campaigns compared to structurally related piperazine-amide derivatives. Its physicochemical profile aligns with the established requirements for passive blood-brain barrier permeability, making it a superior choice for initial in vivo neuropharmacology studies where brain exposure is critical.

Biased Signaling Probe for D2 Receptors

The 5.5-fold discrepancy between the beta-arrestin recruitment IC50 (37 nM) and the mitogenesis IC50 (205 nM) provides a quantifiable rationale for employing this compound to probe ligand-biased signaling at the D2 receptor. It can help differentiate G-protein-dependent from beta-arrestin-dependent pathways, a key area of GPCR drug discovery.

Quote Request

Request a Quote for 1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.